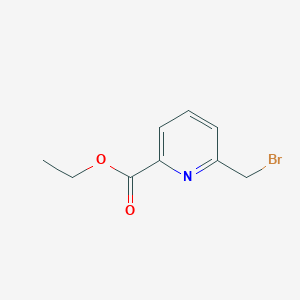

Ethyl 6-(bromomethyl)picolinate

Description

Ethyl 6-(bromomethyl)picolinate (CAS 97278-44-9) is a brominated picolinate ester widely utilized as a synthetic intermediate in coordination chemistry and materials science. Its structure features a bromomethyl substituent at the 6-position of the picolinate ring and an ethyl ester group, making it a versatile precursor for designing ligands and functionalized complexes. Key applications include:

- Luminescent Materials: Used in europium(III) chelates for highly luminescent labels due to its ability to stabilize lanthanide ions .

- Coordination Polymers: Serves as a building block for pentadentate ligands in Mn(II) complexation, enhancing stability and kinetic inertness .

- Pharmaceutical Intermediates: Its reactive bromomethyl group facilitates nucleophilic substitutions in drug synthesis .

Synthesis typically involves bromination of ethyl 6-(hydroxymethyl)picolinate (94% yield) using reagents like PBr₃ or HBr, achieving an 84% yield for the brominated product .

Properties

IUPAC Name |

ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYJOYYSNHBEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629934 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97278-44-9 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-(bromomethyl)picolinate can be synthesized through a visible-light-induced radical bromination reaction. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out under visible light using a tungsten bulb as an initiator. The reaction proceeds efficiently, yielding the desired product in good yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of N-bromosuccinimide and visible light makes the process relatively straightforward and adaptable for larger-scale production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

Scientific Research Applications

Ethyl 6-(bromomethyl)picolinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

Material Science: It can be used in the preparation of functional materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which Ethyl 6-(bromomethyl)picolinate exerts its effects is primarily through its ability to participate in nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Reactivity

The reactivity and applications of ethyl 6-(bromomethyl)picolinate are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of this compound and Analogs

Key Findings

Reactivity :

- The bromomethyl group in this compound exhibits superior leaving group ability compared to chloromethyl (Cl) or hydroxymethyl (OH) analogs, enabling efficient nucleophilic substitutions .

- Ethyl esters (vs. methyl) enhance lipophilicity, improving solubility in organic solvents for metal-complexation reactions .

Stability and Applications :

- Brominated derivatives form more stable complexes with lanthanides (e.g., Eu³⁺) than chlorinated counterparts, critical for luminescence efficiency .

- Ethyl 6-(chloromethyl)picolinate is preferred in gallium(III) radiopharmaceuticals due to faster ligand-exchange kinetics .

Synthetic Efficiency :

Biological Activity

Ethyl 6-(bromomethyl)picolinate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group at the 6-position of the picolinate structure. Its molecular formula is , making it a member of the pyridine derivative family. The bromomethyl substitution enhances its reactivity, facilitating various chemical transformations essential for synthetic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits notable activity against certain Gram-positive bacteria while showing limited effectiveness against Gram-negative strains.

- Agar-Based Disk Diffusion Assay : This assay demonstrated that this compound was effective against several strains of Listeria monocytogenes and Staphylococcus aureus. The inhibition zones were significantly larger for pure samples compared to diluted forms, indicating a concentration-dependent effect on bacterial growth .

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) : The MIC values for various strains ranged from 0.0625 to 2.5 mg/mL, while MBC values were higher, ranging from 1.25 mg/mL to 6.25 mg/mL for ATCC strains. For wild strains, the MIC was consistently at 0.125 mg/mL .

- Antibiofilm Activity : this compound also demonstrated significant antibiofilm activity, particularly against ATCC strains, with inhibition percentages ranging from 90.82% to 42.03% at different concentrations .

Synthesis Methods

The compound can be synthesized through various methods, including visible-light-induced radical bromination using N-bromosuccinimide (NBS). This method has shown a yield improvement to 76%, which is advantageous for large-scale applications in organic synthesis.

Comparative Analysis with Similar Compounds

To understand its biological activity better, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Mthis compound | 0.97 | |

| Ethyl 5-bromo-6-methylnicotinate | 0.89 | |

| Methyl 6-(chloromethyl)picolinate | 0.85 | |

| Ethyl 4-bromo-6-methylnicotinate | 0.82 |

This table illustrates how this compound stands out due to its specific bromomethyl substitution, influencing its reactivity and biological properties differently than other derivatives.

Case Studies

In one notable study, this compound was tested against various bacterial strains, revealing that it was particularly effective against certain strains of Listeria and Staphylococcus. The results indicated that the compound's antibacterial properties could be attributed to the bromine atom's influence on molecular interactions with bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.